molecular formula C23H16N4O5S2 B2800606 2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 900002-28-0

2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2800606
CAS No.: 900002-28-0
M. Wt: 492.52
InChI Key: CPYAOOAGMPDLCQ-UHFFFAOYSA-N
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Description

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole group, a benzofuro-pyrimidine core, and a thiazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzofuro-pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole and thiazole moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts like palladium on carbon (Pd/C) and bases like cesium carbonate are commonly used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide apart from similar compounds is its combination of the benzodioxole, benzofuro-pyrimidine, and thiazole moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5S2/c28-18(25-22-24-7-8-33-22)11-34-23-26-19-14-3-1-2-4-15(14)32-20(19)21(29)27(23)10-13-5-6-16-17(9-13)31-12-30-16/h1-9H,10-12H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYAOOAGMPDLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC(=O)NC6=NC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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